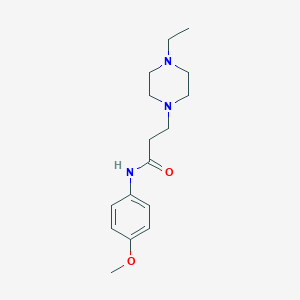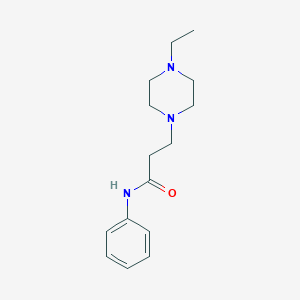![molecular formula C18H25ClN2O3S B248628 Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone, also known as AZD-8055, is a small molecule inhibitor that has been developed for research purposes. It is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cellular growth and metabolism. The aim of
Mecanismo De Acción
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone is a highly selective inhibitor of mTOR kinase, which is a key regulator of cellular growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different functions. Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone inhibits both mTORC1 and mTORC2, leading to a reduction in protein synthesis, cell proliferation, and survival.
Biochemical and Physiological Effects:
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of mTORC1 and mTORC2, leading to a reduction in cell proliferation and survival. In neurodegenerative diseases, it has been found to improve cognitive function by reducing the accumulation of toxic proteins in the brain. In metabolic disorders, it reduces insulin resistance and improves glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has several advantages for lab experiments. It is highly selective for mTOR kinase, which reduces the risk of off-target effects. It is also available in a pure form, which allows for accurate dosing. However, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has some limitations. It is a small molecule inhibitor, which means that it may not penetrate cell membranes effectively. In addition, its effects may be influenced by the cellular environment, which can vary between different cell types.
Direcciones Futuras
There are several future directions for research on Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone in combination with other mTOR inhibitors to improve its efficacy. Finally, there is a need for further studies to investigate the long-term effects of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone on cellular metabolism and physiology.
Métodos De Síntesis
The synthesis of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This compound is then reacted with azepan-1-amine to form azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been extensively studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce insulin resistance in obese mice.
Propiedades
Nombre del producto |
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone |
|---|---|
Fórmula molecular |
C18H25ClN2O3S |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-7-9-17(10-8-16)25(23,24)21-13-5-6-15(14-21)18(22)20-11-3-1-2-4-12-20/h7-10,15H,1-6,11-14H2 |
Clave InChI |
MAPNKZXIOATEPY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)